Corr4a (N-[2-(5-chloro-2-methoxy-phenylamino)-4′-methyl-[4,5′]bithiazolyl-2′-yl]-benzamide) is a small molecule identified as a promising candidate for the treatment of cystic fibrosis (CF). [, ] CF is a genetic disorder caused by mutations in the cystic fibrosis transmembrane conductance regulator (CFTR) gene. [] The most common mutation, F508del-CFTR, leads to misfolding and trafficking defects, resulting in reduced CFTR protein at the cell surface and impaired chloride ion transport. [, ] Corr4a acts as a "corrector," aiming to improve the processing and trafficking of F508del-CFTR, thus increasing its presence and functionality at the cell surface. [, , ]
Corr4a primarily acts by improving the processing and trafficking of F508del-CFTR. [, , , ] While its exact mechanism remains incompletely understood, research suggests it may stabilize the mutant protein, allowing it to escape the endoplasmic reticulum quality control mechanisms and reach the cell surface. [, ] Corr4a's action leads to a partial restoration of F508del-CFTR function, enhancing chloride ion transport in CF cells. [, , , ] Studies also indicate that Corr4a might influence F508del-CFTR's intracellular trafficking pathways, directing it towards recycling routes and potentially away from degradation pathways. []
The primary application of Corr4a in scientific research is as a tool to investigate and potentially treat cystic fibrosis. [1-12] Its ability to partially restore F508del-CFTR function has made it a valuable compound for studying CFTR trafficking, protein-protein interactions, and the development of novel therapeutic strategies. [, , , , ]
Despite promising results in preclinical studies, Corr4a alone did not demonstrate sufficient clinical efficacy to become an approved CF treatment. [, ] Future research directions for Corr4a could include:
CAS No.: 4299-57-4
CAS No.: 3506-17-0
CAS No.:
CAS No.:
CAS No.: 343603-96-3
CAS No.: